molecular formula C4H4O4 B1426437 4-Oxooxetane-2-carboxylic acid CAS No. 90730-97-5

4-Oxooxetane-2-carboxylic acid

Cat. No. B1426437
CAS RN: 90730-97-5
M. Wt: 116.07 g/mol
InChI Key: ROTWZASRXNRBGI-UHFFFAOYSA-N
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Description

4-Oxooxetane-2-carboxylic acid is a chemical compound with the formula C4H4O4 . It has a molecular weight of 116.07 g/mol . This compound is used as a building block in copolymers, which are used as coating materials for medical devices .


Synthesis Analysis

The synthesis of oxazolines, which are similar to oxetanes, often involves the reaction of amino alcohols with carboxylic acids . This process typically involves a nucleophilic attack and an intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of 4-Oxooxetane-2-carboxylic acid includes a total of 12 bonds. There are 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Oxooxetane-2-carboxylic acid include a molecular weight of 116.07216 g/mol and a chemical formula of C4H4O4 . It contains a total of 12 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Bioisosteres in Medicinal Chemistry

4-Oxooxetane-2-carboxylic acid and its derivatives, such as oxetan-3-ol, are explored as potential bioisosteres for the carboxylic acid functional group in medicinal chemistry. Research suggests these compounds may serve as isosteric replacements for the carboxylic acid moiety, offering alternative physicochemical properties and biological activities (Lassalas et al., 2017).

Organic Synthesis and Catalysis

The utility of 4-oxooxetane-2-carboxylic acid extends to organic synthesis. Studies have shown its role in the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids, using catalysts such as 2-iodoxybenzenesulfonic acid, highlighting its versatility in chemical transformations (Uyanik et al., 2009).

Precursor in Polymer Synthesis

It serves as a chiral precursor in the preparation of functionalized racemic or optically active poly(malic acid) derivatives. This application is significant in the development of functionalized multimeric macromolecules, such as reactive polymers and macromolecular prodrugs (Leboucher-Durand et al., 1996).

Photoredox Catalysis

In photoredox catalysis, carboxylic acids like 4-oxooxetane-2-carboxylic acid are used as activation groups for radical Michael additions. This approach provides a platform for generating Michael donors without requiring organometallic activation, broadening the scope of conjugate addition strategies in synthetic chemistry (Chu et al., 2014).

Building Blocks in Organic Synthesis

The compound and its related structures find applications as building blocks in organic synthesis. They are particularly useful in the biotechnological preparation of oxo- and hydroxycarboxylic acids, providing new avenues for creating hydrophilic triazines, spiro-connected heterocycles, and other complex molecules (Aurich et al., 2012).

Safety And Hazards

4-Oxooxetane-2-carboxylic acid is a chemical that requires careful handling. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-oxooxetane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3-1-2(8-3)4(6)7/h2H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTWZASRXNRBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxooxetane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
6
Citations
A de Meijere, VS Korotkov, AV Lygin… - Organic & …, 2012 - pubs.rsc.org
… [2S,3R(1S)]-3-sec-Butyl-2-methyl-4-oxooxetane-2-carboxylic acid ((2S,3R)-16). To a cooled solution of the β-lactonecarboxylate (2S,3R)-15 (667 mg, 2.76 mmol) in dichloromethane (…
Number of citations: 14 pubs.rsc.org
KAD Cole - 2014 - search.proquest.com
There is continuing interest in new research on cancer as well as new cancer drugs. Belactosin A, discovered in 1999, is a naturally occurring 26S proteasome inhibitor with anti-tumor …
Number of citations: 3 search.proquest.com
M Zhu, WD Harshbarger, O Robles, J Krysiak… - Bioorganic & medicinal …, 2017 - Elsevier
… for hydrogenolytic cleavage of the chiral auxiliary: Synthesis of (3S, 4R)-3-hexyl-4-oxooxetane-2-carboxylic acid (12a). … (3S, 4R)-3-hexyl-3-methyl-4-oxooxetane-2-carboxylic acid (12b) …
Number of citations: 14 www.sciencedirect.com
JT Wilmot - 2010 - search.proquest.com
The Cephalotaxus esters are a class of alkaloids extracted from plants of the Cephalotaxus genus and have been shown to be potent inhibitors of P-388 murine leukemia cells. While …
Number of citations: 3 search.proquest.com
CR Viera - 2020 - search.proquest.com
Proteasome inhibitors (PIs) have become an effective class of targeted therapeutic agents for the treatment of multiple myeloma (MM). However, with the development and clinical use of …
Number of citations: 0 search.proquest.com
D Niroula - 2019 - search.proquest.com
Hortonone A, B and C are the sesquiterpenoid natural products isolated from genus Hortonia. Of the three compounds, hortonone C displays significant breast-cancer cytotoxicity. Since …
Number of citations: 0 search.proquest.com

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